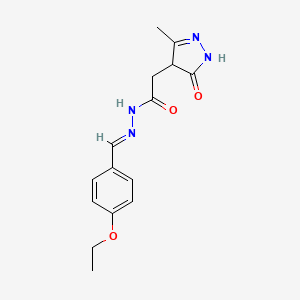![molecular formula C14H19NO5S B5731439 dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate CAS No. 6109-68-8](/img/structure/B5731439.png)
dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate
Descripción general
Descripción
Dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate, also known as DMMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of thiophene and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate is not fully understood. However, studies have suggested that dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate exhibits its biological activities by inhibiting various enzymes and proteins. For example, dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate has also been shown to exhibit antifungal activity against Candida albicans and antiviral activity against hepatitis C virus. In vivo studies have shown that dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate exhibits anti-inflammatory and analgesic activities in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using standard laboratory equipment and reagents. Another advantage is that it exhibits a wide range of biological activities, making it useful for studying various biological processes. However, one limitation is that dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate is relatively unstable and can degrade over time, making it difficult to store and handle. Another limitation is that dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate exhibits low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate. One direction is the development of novel drugs and drug delivery systems based on dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate. Another direction is the synthesis of novel thiophene-based polymers and organic semiconductors using dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate as a precursor. Additionally, the mechanism of action of dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate needs to be further elucidated in order to better understand its biological activities. Finally, further studies are needed to investigate the potential applications of dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate in other fields, such as catalysis and materials science.
Métodos De Síntesis
Dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate can be synthesized using various methods, including the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with 3-methylbutanoyl chloride and dimethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate has been shown to exhibit anticancer, antifungal, and antiviral activities. dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate has also been used as a building block for the synthesis of novel drugs and drug delivery systems. In material science, dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate has been used as a precursor for the synthesis of thiophene-based polymers and organic semiconductors. In organic electronics, dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propiedades
IUPAC Name |
dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-7(2)6-9(16)15-12-10(13(17)19-4)8(3)11(21-12)14(18)20-5/h7H,6H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSVHUUNSYLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357977 | |
| Record name | dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate | |
CAS RN |
6109-68-8 | |
| Record name | dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
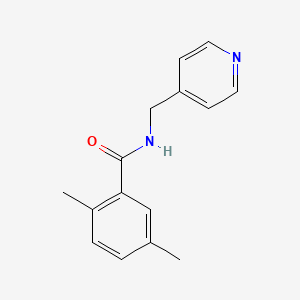
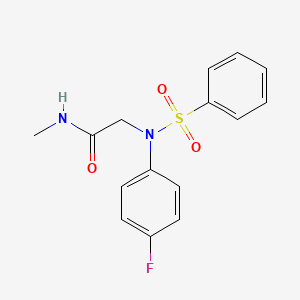
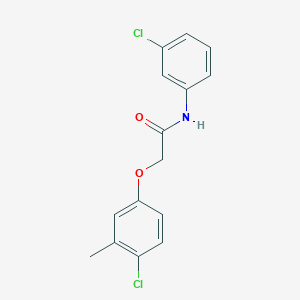

![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)
![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)
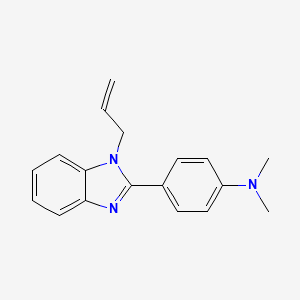
![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)

![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)
![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)
